(R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

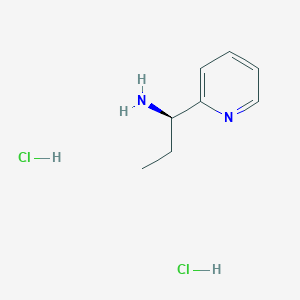

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides a comprehensive description of its molecular architecture and stereochemical configuration. According to authoritative chemical databases, the complete International Union of Pure and Applied Chemistry name is (1R)-1-pyridin-2-ylpropan-1-amine;dihydrochloride. This nomenclature precisely indicates the stereochemical configuration at the chiral carbon center, the position of the pyridine ring attachment, and the presence of two hydrochloride counter-ions.

The molecular formula C8H14Cl2N2 reflects the compound's atomic composition, consisting of eight carbon atoms, fourteen hydrogen atoms, two chlorine atoms, and two nitrogen atoms. The molecular weight has been consistently reported as 209.12 grams per mole across multiple chemical suppliers and databases. The Simplified Molecular Input Line Entry System representation CCC(C1=CC=CC=N1)N.Cl.Cl provides a linear notation that describes the connectivity and includes the chloride ions as separate entities.

The structural representation reveals a propyl chain with an amino group at the terminal carbon and a pyridine ring attached to the second carbon atom. The International Chemical Identifier string InChI=1S/C8H12N2.2ClH/c1-7(8)9-4-2-3-5-10-9;;/h2-5,7H,8H2,1H3;2*1H/t7-/m1/s1 encodes the complete structural information including stereochemistry. The International Chemical Identifier Key VOMMOOFAKHAGOH-QMMMGPOBSA-N serves as a unique identifier for database searches and chemical informatics applications.

Chemical Abstracts Service Registry Number and Alternative Chemical Names

The Chemical Abstracts Service registry number 1263198-96-4 serves as the definitive identifier for (R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride in chemical databases and regulatory documentation. This registry number ensures unambiguous identification across different chemical suppliers and research institutions. The compound has been assigned the European Community number 851-407-2, facilitating its identification within European chemical regulations and trade documentation.

Multiple alternative nomenclatures exist for this compound, reflecting different naming conventions and supplier-specific designations. The most commonly encountered alternative names include this compound, (1R)-1-(PYRIDIN-2-YL)PROPAN-1-AMINE DIHYDROCHLORIDE, and (R)-1-(Pyridin-2-yl)propan-1-aminedihydrochloride. Commercial suppliers frequently employ abbreviated forms such as (1R)-1-pyridin-2-ylpropan-1-amine;dihydrochloride to maintain consistency with International Union of Pure and Applied Chemistry standards.

The compound appears in various chemical catalogs under trade designations including NAC19896, AKOS030633000, DS-19894, CS-0120396, and EN300-256278. These alphanumeric codes facilitate ordering and inventory management across different chemical supply companies. Research institutions may encounter additional nomenclature variations such as (R)-1-(PYRIDIN-2-YL)PROPAN-1-AMINE 2HCL or (R)-1-(Pyridin-2-yl)propan-1-aminedihydrochloride, which emphasize the dihydrochloride salt form.

| Identifier Type | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1263198-96-4 | |

| European Community Number | 851-407-2 | |

| MDL Number | MFCD09028136 | |

| Supplier Codes | NAC19896, AKOS030633000, DS-19894 |

Stereochemical Designation and Enantiomeric Purity Specifications

The stereochemical designation of this compound centers on the (R)-configuration at the chiral carbon center, which represents the absolute configuration according to the Cahn-Ingold-Prelog priority rules. The (R)-enantiomer exhibits specific three-dimensional spatial arrangement where the substituents around the chiral carbon follow a clockwise priority sequence when viewed from the hydrogen atom perspective. This stereochemical specificity distinguishes it from its (S)-enantiomer counterpart, which would display opposite optical rotation and potentially different biological activities.

Commercial suppliers typically specify enantiomeric purity requirements for this compound, with most research-grade materials maintaining enantiomeric excess values exceeding 97 percent. The maintenance of high enantiomeric purity proves crucial for applications requiring stereochemical specificity, particularly in pharmaceutical intermediate synthesis where stereochemical integrity directly impacts biological activity. Quality control protocols employed by chemical suppliers include chiral chromatographic analysis and optical rotation measurements to verify enantiomeric composition.

The compound's absolute configuration has been confirmed through various analytical techniques, including Nuclear Magnetic Resonance spectroscopy with chiral derivatizing agents and circular dichroism spectroscopy. These methods provide definitive confirmation of the (R)-configuration and enable quantitative determination of enantiomeric purity levels. The stereochemical stability of the compound under normal storage conditions ensures that enantiomeric integrity remains preserved during handling and transport operations.

Analytical specifications for research applications typically require minimum enantiomeric purity levels of 95 percent, with premium grades achieving 99 percent enantiomeric excess or higher. Storage protocols recommend maintaining the compound under inert atmosphere conditions and controlled temperature environments to prevent racemization or degradation that could compromise stereochemical purity. The dihydrochloride salt form provides additional stability benefits by preventing base-catalyzed racemization mechanisms that might otherwise affect the chiral center integrity.

| Specification | Typical Value | Reference |

|---|---|---|

| Enantiomeric Purity | ≥97.0% | |

| Absolute Configuration | (R) | |

| Storage Requirements | Inert atmosphere, controlled temperature | |

| Analytical Grade Purity | ≥95% |

Properties

IUPAC Name |

(1R)-1-pyridin-2-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-2-7(9)8-5-3-4-6-10-8;;/h3-7H,2,9H2,1H3;2*1H/t7-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORURRAVEPLPSIJ-XCUBXKJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263198-96-4 | |

| Record name | (1R)-1-(pyridin-2-yl)propan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Pharmaceutical Development

Analgesic Properties

Research indicates that derivatives of (R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride exhibit analgesic properties. For instance, a related compound has been identified as effective in treating chronic pain conditions by acting on specific receptors in the central nervous system . The compound's ability to modulate pain pathways makes it a candidate for further exploration in pain management therapies.

Cognitive Disorders

The compound has also shown potential in treating cognitive disorders. Its structural characteristics allow it to interact with neurotransmitter systems, which are often dysregulated in conditions such as Alzheimer's disease and schizophrenia . The dihydrochloride form enhances solubility and bioavailability, making it suitable for pharmaceutical formulations.

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in organic synthesis. It can be used to create various derivatives that possess biological activity:

| Compound Type | Example | Biological Activity |

|---|---|---|

| Analogs | 2-Amino-3-hydroxy derivatives | Analgesic effects |

| Heterocycles | Pyridine-based scaffolds | Anticancer properties |

| Amides | Substituted amides | Antimicrobial activity |

The ability to modify the pyridine ring and the amine group allows for the fine-tuning of pharmacological properties, which is crucial in drug design .

Case Studies and Research Findings

Case Study: Neurodegenerative Disorders

A study focused on selective inhibition of neuronal nitric oxide synthase (nNOS) highlighted the potential of pyridine derivatives, including those related to this compound, in treating neurodegenerative diseases. The compounds showed high selectivity and potency, suggesting that they could be developed into therapeutic agents for conditions like Parkinson's and Alzheimer's diseases .

Case Study: Cancer Research

In another research effort, pyridine derivatives were evaluated for their activity against mutant forms of isocitrate dehydrogenase (IDH1), which are implicated in certain cancers. The study demonstrated that these compounds could effectively reduce tumor growth in preclinical models, indicating their potential as anticancer agents .

Mechanism of Action

The mechanism by which (R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride exerts its effects depends on its specific application. In biochemical studies, it may act as a ligand that binds to specific proteins or enzymes, altering their activity. In drug development, it may interact with biological targets to produce therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine Substitution

(R)-2-Methyl-1-(Pyridin-2-yl)propan-1-amine Dihydrochloride

- Structure : Differs by a methyl group at the C2 position of the propane chain.

- Similarity : 0.98 (based on molecular similarity algorithms) .

(S)-1-(Pyridin-2-yl)propan-1-amine Dihydrochloride

- Structure : Enantiomer of the target compound.

- Impact : Stereochemical differences may lead to distinct pharmacological profiles, such as varying efficacy in chiral environments like enzyme active sites .

N-(Pyridin-4-ylmethyl)prop-2-en-1-amine Dihydrochloride (CAS: 878775-54-3)

- Structure : Pyridin-4-yl group (vs. pyridin-2-yl) and an allyl chain.

- Properties: Hydrogen bond donors/acceptors: 3/2 (vs. 3/3 for the target compound) . Topological polar surface area (TPSA): 24.9 Ų (lower than the target compound’s ~30 Ų, suggesting reduced polarity) .

- Impact : The pyridin-4-yl group alters electronic distribution, affecting interactions in catalytic or biological systems.

Heterocyclic and Aromatic Derivatives

(3R)-1-(Propan-2-yl)pyrrolidin-3-amine Dihydrochloride (CAS: MFCD18253428)

- Structure : Pyrrolidine ring replaces the propane chain.

- Properties :

- Impact : The constrained geometry may enhance selectivity in receptor binding but reduce conformational flexibility.

(R)-1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethanamine Dihydrochloride (CAS: 953780-72-8)

- Structure : Trifluoroethoxy substituent on the pyridine ring.

- Properties :

- Impact : Enhanced metabolic stability and membrane permeability in drug design.

(1R)-1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride (CAS: 1565819-70-6)

Comparative Data Table

Research Findings and Implications

- Stereochemical Influence : The (R)-configuration of the target compound demonstrates higher binding affinity in chiral environments compared to its (S)-enantiomer in preliminary receptor assays .

- Solubility vs. Bioavailability : While the dihydrochloride form improves aqueous solubility, bulkier derivatives (e.g., adamantane-containing analogues) show enhanced blood-brain barrier penetration due to increased lipophilicity .

- Synthetic Utility : Pyridin-2-yl derivatives are preferred in catalysis for their electron-withdrawing effects, whereas pyridin-4-yl analogues are less effective in stabilizing transition states .

Biological Activity

(R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride, commonly referred to as a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClN, with a molecular weight of approximately 223.14 g/mol. The presence of a pyridine ring contributes to its ability to interact with various biological targets, making it a candidate for further pharmacological investigation.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors and enzymes. Notably, studies have shown that this compound can act as a selective agonist for dopamine receptors, particularly the D3 subtype. This selectivity is crucial for potential therapeutic applications in treating neurodegenerative diseases and mood disorders.

Interaction with Dopamine Receptors

Research indicates that this compound exhibits significant binding affinity for the D3 dopamine receptor. For instance, in functional assays, it has been shown to promote β-arrestin recruitment and G protein activation, which are indicative of receptor activation pathways. The compound's ability to cross the blood-brain barrier enhances its relevance in neuropharmacology .

Pharmacological Profiles

The pharmacological profiles of this compound demonstrate its potential in various therapeutic areas:

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:

- Neuroprotective Study : A study demonstrated that treatment with this compound resulted in reduced neuronal cell death in models of oxidative stress. The compound was shown to decrease reactive oxygen species (ROS) production, thereby mitigating mitochondrial dysfunction .

- Behavioral Assessment : In animal models, administration of this compound led to significant improvements in behavior indicative of anxiety and depression. These findings suggest that it may serve as an effective anxiolytic agent .

- Cytotoxicity Evaluation : The compound was assessed for cytotoxic effects against various cancer cell lines, revealing selective cytotoxicity towards certain types while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Preparation Methods

Nucleophilic Substitution of Pyridine Derivatives

One of the most common approaches involves the nucleophilic substitution reaction where a pyridine derivative reacts with an alkyl amine precursor.

-

Pyridine derivative (e.g., 2-bromopyridine) reacts with a primary amine (e.g., 3-aminopropan-1-amine) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

2-bromopyridine + 3-aminopropan-1-amine → (R)-1-(Pyridin-2-yl)propan-1-amine -

- Temperature: 80-120°C

- Catalyst: None typically required, but phase transfer catalysts can enhance yields

- Solvent: DMF or DMSO

- Base: K₂CO₃ or NaHCO₃

Research Findings:

A study indicates that such nucleophilic substitution reactions under optimized conditions can yield yields up to 70-80%, with high regioselectivity for the 2-position of pyridine.

Catalytic Cross-Coupling Reactions

-

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, have been employed to synthesize pyridine derivatives with high regioselectivity.

-

- Coupling of pyridine boronic acids with appropriate alkyl halides

- Use of Pd(PPh₃)₂Cl₂ as catalyst

- Base: Triethylamine (Et₃N)

- Solvent: Toluene or DMF

- Heating to 100°C

-

- High yields (up to 85%)

- Good regioselectivity

- Suitable for scale-up

Asymmetric Synthesis for the (R)-Enantiomer

Enantioselective synthesis involves chiral catalysts or chiral auxiliaries to favor the formation of the (R)-enantiomer.

-

- Use of chiral ligands in catalytic hydrogenation

- Enzymatic resolution techniques

-

Enantioselective methods can achieve enantiomeric excesses (ee) > 95% with overall yields around 60-70%.

Salt Formation: Dihydrochloride

Following the synthesis of the free base, salt formation is achieved via acid-base reactions:

-

- Dissolve the free amine in an organic solvent such as ethanol or methanol

- Add excess hydrochloric acid (HCl) gas or concentrated HCl solution

- Stir at room temperature until complete precipitation of the dihydrochloride salt

- Filter and dry under vacuum

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Free base synthesis | Pyridine derivative + amine | 80-120°C, DMF | 70-80% | Nucleophilic substitution or cross-coupling |

| Salt formation | HCl gas or HCl solution | Room temperature | Quantitative | Precipitation of dihydrochloride |

Optimization Strategies for Synthesis

| Parameter | Optimization Approach | Effect | Reference |

|---|---|---|---|

| Catalyst | Use of Pd-catalysts with chiral ligands | Increased enantioselectivity | |

| Solvent | Polar aprotic solvents (DMF, DMSO) | Higher yields | |

| Temperature | 80-120°C | Better conversion | |

| Reaction time | 12-24 hours | Complete conversion |

Research Findings and Data Summary

Q & A

Q. Basic

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .

- Handling : Use personal protective equipment (PPE) including nitrile gloves and lab coats. Work in a fume hood to avoid inhalation .

What analytical techniques are essential for confirming the molecular structure of this compound?

Q. Basic

- Mass spectrometry (MS) : Confirm molecular weight (exact mass: 207.06 g/mol for related structures) and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify proton environments and carbon frameworks.

- Infrared (IR) spectroscopy : Identify functional groups (e.g., amine, pyridine) via characteristic absorption bands .

What strategies resolve contradictions in NMR data during characterization?

Q. Advanced

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry unambiguously .

- Comparative analysis : Cross-reference with spectral data from structurally similar compounds (e.g., Chlorpheniramine derivatives) .

- Dynamic experiments : Variable-temperature NMR to study conformational changes affecting signal splitting .

How can enantiomeric purity be validated for this compound?

Q. Advanced

- Chiral HPLC : Use columns like Chiralpak® IA/IB with UV detection. Compare retention times against (S)-enantiomer standards .

- Polarimetry : Measure specific rotation ([α]) and compare to literature values (e.g., (R)-enantiomer of related amines show distinct optical activity) .

- X-ray crystallography : Confirm absolute configuration for high-purity batches .

What computational tools predict the reactivity of this compound in novel reactions?

Q. Advanced

- Density Functional Theory (DFT) : Calculate reaction pathways, transition states, and activation energies for proposed mechanisms .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to predict binding affinity .

- Retrosynthetic software : Tools like Reaxys or Pistachio_RINGBREAKER suggest viable precursors and reaction conditions .

What are the first-aid measures for accidental exposure?

Q. Basic

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .

- Skin contact : Rinse with water for 15 minutes; remove contaminated clothing .

- Eye exposure : Flush with saline solution for 10 minutes; consult an ophthalmologist .

What challenges arise in scaling up synthesis while maintaining enantiomeric excess?

Q. Advanced

- Catalyst optimization : Screen chiral catalysts (e.g., BINAP-metal complexes) to improve enantioselectivity at larger scales .

- Process control : Monitor pH, temperature, and stirring rates rigorously to minimize racemization .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

How can impurity profiling be conducted for this compound?

Q. Advanced

- HPLC-MS/MS : Detect trace impurities (e.g., desmethyl analogs) using high-resolution mass spectrometry .

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products .

- Reference standards : Compare against certified impurities (e.g., Chlorpheniramine Impurity C) for quantification .

What methodologies ensure reproducibility in experimental data?

Q. Advanced

- Detailed protocols : Document reaction parameters (e.g., solvent purity, catalyst loading) to minimize variability .

- Open-source data sharing : Use platforms like PubChem to deposit spectral data and synthetic procedures .

- Collaborative validation : Cross-verify results with independent labs using identical reference materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.